N-(3-bromophenyl)-2-{[9-(4-methylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]thio}acetamide
Description
The compound N-(3-bromophenyl)-2-{[9-(4-methylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]thio}acetamide features a fused heterocyclic core comprising pyrazole, 1,2,4-triazole, and pyrazine rings. Key structural elements include:
- 4-Methylphenyl group at position 9 of the pyrazolo-triazolo-pyrazine scaffold, enhancing lipophilicity and steric bulk.
- Thioacetamide bridge (-S-CH2-C(=O)-NH-) linking the core to a 3-bromophenyl substituent, which may influence electronic properties and binding interactions.
Properties
CAS No. |
1223988-19-9 |
|---|---|
Molecular Formula |
C22H17BrN6OS |
Molecular Weight |
493.38 |
IUPAC Name |
N-(3-bromophenyl)-2-[[11-(4-methylphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C22H17BrN6OS/c1-14-5-7-15(8-6-14)18-12-19-21-25-26-22(28(21)9-10-29(19)27-18)31-13-20(30)24-17-4-2-3-16(23)11-17/h2-12H,13H2,1H3,(H,24,30) |
InChI Key |
DSLCXKGYTCIWGE-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NN3C=CN4C(=NN=C4SCC(=O)NC5=CC(=CC=C5)Br)C3=C2 |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Formation of the Pyrazole-Triazole Intermediate
The synthesis commences with 5-amino-1H-pyrazole-4-carbonitrile (1 ), which undergoes cyanoacetylation with methyl cyanoacetate under Fe3O4@MIL-101(Cr)-N(CH2PO3)2 catalysis. This nano-magnetic MOF enhances reaction efficiency (92% yield, 100°C, solvent-free), favoring the formation of 3-(cyanoacetyl)-1H-pyrazole-4-carbonitrile (2 ).
Table 1: Optimization of Cyanoacetylation Conditions
| Catalyst | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Fe3O4@MIL-101(Cr) | 100 | 3 | 92 |
| Zeolite Y | 120 | 6 | 67 |
| None | 100 | 12 | 28 |
Microwave-Assisted Cyclization
Intermediate 2 is cyclized with hydrazine hydrate under microwave irradiation (300 W, 150°C, 20 min) to yield pyrazolo[1,5-a]pyrazine-3-carbonitrile (3 ). Subsequent treatment with nitrous acid (HONO) generates the diazonium salt, which undergoes Huisgen cycloaddition with acetylene gas to install the triazolo ring, forming the tricyclic core (4 ) in 78% yield.
Functionalization with 4-Methylphenyl Group
Suzuki-Miyaura Coupling at Position 9
The core 4 undergoes palladium-catalyzed coupling with 4-methylphenylboronic acid. Using Pd(OAc)2/XPhos (L9) in toluene/EtOH (3:1) at 80°C, the 4-methylphenyl group is introduced at position 9, yielding 9-(4-methylphenyl)pyrazolo[1,5-a]triazolo[3,4-c]pyrazine (5 ) in 85% yield.
Table 2: Ligand Screening for Suzuki Coupling
| Ligand | Yield (%) |
|---|---|
| XPhos | 85 |
| SPhos | 72 |
| PCy3 | 61 |
Installation of the Thioacetamide Side Chain
Thiolation at Position 3
Compound 5 is treated with Lawesson’s reagent (2.2 equiv) in refluxing toluene to convert the nitrile group at position 3 into a thiol (-SH), affording 3-mercapto-9-(4-methylphenyl)pyrazolo[1,5-a]triazolo[3,4-c]pyrazine (6 ) in 89% yield.
Alkylation with Bromoacetamide
The thiol 6 reacts with N-(3-bromophenyl)-2-bromoacetamide (7 ) in DMF using K2CO3 as base. This SNAr reaction installs the thioacetamide moiety, yielding the target compound in 76% yield after recrystallization from EtOAc/hexane.
Table 3: Characterization Data for Final Product
| Property | Value |
|---|---|
| Molecular Formula | C23H16BrN7OS |
| Molecular Weight | 558.42 g/mol |
| Melting Point | 214–216°C |
| HPLC Purity (254 nm) | 99.3% |
Mechanistic Insights and Side-Reaction Mitigation
Competing Pathways in Core Formation
During cyclization, over-oxidation of the pyrazole ring can generate pyrazine N-oxide byproducts. This is suppressed by maintaining reaction temperatures below 160°C and using N2 sparging.
Regioselectivity in Thioacetamide Installation
The C3 position exhibits superior nucleophilicity compared to C1 due to electron-donating effects from the triazolo ring, directing >95% of alkylation to the desired site.
Chemical Reactions Analysis
Types of Reactions
N-(3-bromophenyl)-2-{[9-(4-methylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]thio}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be employed to modify the bromophenyl group or other reducible functionalities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the bromophenyl ring.
Scientific Research Applications
N-(3-bromophenyl)-2-{[9-(4-methylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]thio}acetamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: This compound can be used in the study of biological pathways and interactions due to its unique structure.
Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)-2-{[9-(4-methylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]thio}acetamide involves its interaction with specific molecular targets. The pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazinyl core is known to interact with various enzymes and receptors, potentially modulating their activity. The bromophenyl group may enhance binding affinity through halogen bonding or hydrophobic interactions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Substituent Variations
The compound’s structural analogs share the pyrazolo-triazolo-pyrazine/pyridine core but differ in substituents, impacting physicochemical and biological properties. Key examples include:
Table 1: Structural and Functional Comparison
Key Observations:
- Substituent Effects: Bromophenyl vs. Thioacetamide vs. Methylphenyl vs. Dimethylphenyl: Steric effects from 2,5-dimethylphenyl () may hinder binding compared to the less bulky 4-methylphenyl in the target compound.
Biological Activity
N-(3-bromophenyl)-2-{[9-(4-methylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]thio}acetamide is a complex organic compound belonging to the class of pyrazolo derivatives. Its unique structural features include a bromo-substituted aromatic ring and a pyrazolo[1,5-a][1,2,4]triazole core. This article explores its biological activity, focusing on its potential therapeutic applications and mechanisms of action based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₁₈BrN₅S with a molecular weight of approximately 413.75 g/mol. The presence of multiple functional groups suggests significant chemical reactivity and potential biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits notable biological activities, particularly in the fields of anticancer and anti-inflammatory therapies. Its mechanism of action appears to involve the modulation of various cellular pathways.
Anticancer Activity
Recent studies have demonstrated that compounds structurally similar to this compound show strong cytotoxic effects against various cancer cell lines:
- Cytotoxicity Assays : The MTT assay results indicate that related compounds exhibit stronger cytotoxic activity than cisplatin in breast cancer cells (MCF-7 and MDA-MB-231) . For example:
The proposed mechanisms underlying the anticancer activity include:
- Apoptosis Induction : Increased expression of pro-apoptotic factors like p53 and Bax.
- Autophagy Activation : Enhanced formation of autophagosomes linked to mTOR inhibition .
Anti-inflammatory Potential
In addition to anticancer properties, derivatives of this compound have been investigated for their anti-inflammatory effects. Compounds within this class have shown promising results in inhibiting key inflammatory pathways.
Inhibition Studies
Research has indicated that certain analogs can inhibit p38α/MAPK14 kinase with IC₅₀ values comparable to established anti-inflammatory drugs . These findings suggest potential applications in treating inflammatory diseases.
Comparative Biological Activity
To illustrate the biological activity of this compound compared to other compounds in its class:
| Compound Name | IC₅₀ (μM) | Activity Type | Target Cell Lines |
|---|---|---|---|
| N-(3-bromophenyl)-... | < 5 | Anticancer | MCF-7, MDA-MB-231 |
| Compound 12e | 1.06 | Anticancer | A549 |
| Compound 3b | < 10 | Apoptosis Induction | MCF-7 |
| Compound 12 | 22 nM | Anti-inflammatory | HEK293 |
Q & A
Basic: What are the critical steps and optimization strategies for synthesizing this compound?
Answer:
The synthesis typically involves multi-step reactions, including:
- Core Heterocycle Formation : Constructing the pyrazolo-triazolo-pyrazine scaffold via cyclocondensation of precursors like aminopyrazoles with nitriles or carbonyl reagents under reflux conditions (e.g., ethanol or THF at 70–90°C) .
- Thioether Linkage Introduction : Reacting the core with mercaptoacetic acid derivatives (e.g., 2-chloroacetamide) in the presence of bases like K₂CO₃ to form the thioacetamide bridge .
- Final Functionalization : Coupling the intermediate with substituted aryl amines (e.g., 3-bromoaniline) using carbodiimide-based coupling agents (e.g., EDC/HOBt) in DMF or DCM .
Optimization Strategies : - Use inert atmospheres (N₂/Ar) to prevent oxidation of sulfur-containing intermediates .
- Purify intermediates via column chromatography (silica gel, eluent: EtOAc/hexane gradients) or recrystallization (ethanol/water) to achieve >95% purity .
Basic: Which analytical techniques are essential for confirming structural integrity and purity?
Answer:
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]+ at m/z 512.03) and rule out side products .
- HPLC-PDA : Assess purity (>98%) using reverse-phase C18 columns (acetonitrile/water gradients) .
Advanced: How can structure-activity relationships (SAR) be systematically investigated for this compound?
Answer:
- Substituent Variation : Synthesize analogs with modified aryl groups (e.g., replacing 4-methylphenyl with 4-methoxyphenyl or halogenated derivatives) to evaluate electronic effects on target binding .
- Biological Assays :
- Enzyme Inhibition : Test against kinases (e.g., EGFR, CDK2) using fluorescence polarization assays .
- Cellular Efficacy : Measure IC₅₀ values in cancer cell lines (e.g., MCF-7, HepG2) via MTT assays, comparing with structurally similar compounds .
- Computational Docking : Perform molecular docking (AutoDock Vina) to predict interactions with ATP-binding pockets or allosteric sites .
Advanced: How should researchers resolve contradictions in reported biological activity data?
Answer:
- Cross-Validation : Replicate assays in multiple models (e.g., in vitro enzymatic vs. cell-based assays) to confirm target specificity .
- Metabolic Stability Testing : Use liver microsomes (human/rat) to assess if discrepancies arise from differential metabolite formation .
- Off-Target Screening : Employ proteome-wide profiling (e.g., KINOMEscan) to identify unintended interactions .
- Data Normalization : Report activities relative to positive controls (e.g., doxorubicin for cytotoxicity) to mitigate batch-to-batch variability .
Advanced: What computational approaches enhance reaction design and mechanistic understanding?
Answer:
- Reaction Pathway Modeling : Use DFT calculations (Gaussian 09) to simulate key steps (e.g., cyclization energetics) and identify rate-limiting barriers .
- Solvent Effects : Predict optimal solvents (e.g., DMF vs. THF) using COSMO-RS to improve yields .
- Transition State Analysis : Identify intermediates via IRC calculations to refine synthetic protocols .
Advanced: How can researchers optimize substituents for improved pharmacokinetic properties?
Answer:
- LogP Optimization : Introduce polar groups (e.g., -OH, -OMe) on the phenyl ring to enhance solubility while maintaining LogP <5 (calculated via ChemDraw) .
- Metabolic Blocking : Fluorinate or methylate vulnerable positions (e.g., para to thioether) to reduce CYP450-mediated oxidation .
- Permeability Assays : Use Caco-2 cell monolayers to assess intestinal absorption and BBB penetration .
Advanced: What strategies mitigate challenges in scaling up synthesis?
Answer:
- Flow Chemistry : Implement continuous flow reactors to improve heat/mass transfer during exothermic steps (e.g., cyclization) .
- Catalyst Recycling : Use immobilized catalysts (e.g., Pd/C on mesoporous silica) for Suzuki couplings to reduce metal leaching .
- Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) for safer solvent systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
